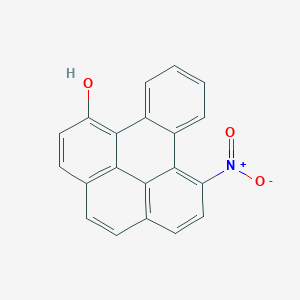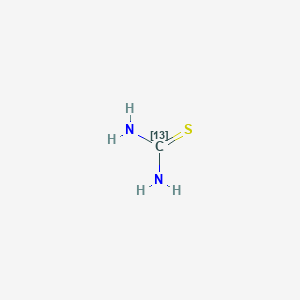
硫脲-13C
概述
描述
Thiourea-13C is a labeled isotopic variant of thiourea, an organosulfur compound with the chemical formula SC(NH₂)₂. The “13C” denotes the presence of the carbon-13 isotope, which is a stable isotope of carbon. This labeling is particularly useful in various scientific studies, including nuclear magnetic resonance (NMR) spectroscopy, as it allows for the tracking and analysis of the compound’s behavior and interactions.
科学研究应用
Thiourea-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in NMR spectroscopy to study reaction mechanisms and molecular interactions.
Biology: Employed in metabolic studies to track the incorporation and transformation of sulfur-containing compounds in biological systems.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant and its ability to inhibit certain enzymes.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用机制
Target of Action
Thiourea and its derivatives, including Thiourea-13C, have been found to target several molecular pathways involved in the development of various diseases . These targets include pathways involved in antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial activities .
Mode of Action
The mode of action of Thiourea-13C involves its interaction with these targets, leading to changes in their function. For instance, in cancer cells, thiourea derivatives have been found to limit angiogenesis and alter cancer cell signaling pathways . The exact mode of action can vary depending on the specific derivative and target.
Biochemical Pathways
Thiourea-13C affects various biochemical pathways due to its diverse biological applications. It has been found to influence pathways related to antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial activities . The downstream effects of these pathway alterations can include the inhibition of disease progression and symptom alleviation.
Result of Action
The result of Thiourea-13C’s action at the molecular and cellular level can be diverse, given its wide range of biological applications. For instance, it can lead to the inhibition of disease-related pathways, resulting in therapeutic effects such as the inhibition of cancer cell proliferation or the alleviation of inflammation .
生化分析
Biochemical Properties
Thiourea-13C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiourea derivatives have been synthesized by the reaction of various anilines with CS2 . These interactions are crucial for its diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
Cellular Effects
Thiourea-13C influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. Research has demonstrated that it possesses numerous beneficial properties, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antitubercular, and antimalarial effects .
准备方法
Synthetic Routes and Reaction Conditions: Thiourea-13C can be synthesized through several methods. One common approach involves the reaction of carbon disulfide (CS₂) with ammonia (NH₃) or amines in the presence of a base. The reaction typically proceeds as follows: [ \text{CS}_2 + 2\text{NH}_3 \rightarrow \text{SC(NH}_2\text{)}_2 ]
For the isotopic labeling, carbon-13 labeled carbon disulfide (13CS₂) is used instead of the regular carbon disulfide. The reaction conditions generally involve moderate temperatures and the use of solvents like ethanol or water to facilitate the reaction.
Industrial Production Methods: On an industrial scale, thiourea-13C can be produced using similar methods but with optimized conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the labeled compound.
化学反应分析
Types of Reactions: Thiourea-13C undergoes various chemical reactions, including:
Oxidation: Thiourea can be oxidized to form thiourea dioxide or other sulfur-containing compounds.
Reduction: It can be reduced to form compounds like thiocyanate.
Substitution: Thiourea can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Various alkylating agents or acylating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Thiourea dioxide, sulfur dioxide.
Reduction: Thiocyanate, amines.
Substitution: Alkyl or acyl thiourea derivatives.
相似化合物的比较
Thiourea-13C can be compared with other similar compounds such as:
Urea: Similar in structure but contains an oxygen atom instead of sulfur. Urea is less reactive and has different biological properties.
Isothiourea: Contains a different arrangement of atoms, leading to distinct chemical reactivity and applications.
Thiocarbamide: Another sulfur-containing compound with different reactivity and uses.
Uniqueness: The primary uniqueness of thiourea-13C lies in its isotopic labeling, which makes it an invaluable tool for detailed scientific studies, particularly in the field of NMR spectroscopy. This labeling allows for precise tracking and analysis of the compound’s behavior in various chemical and biological systems.
References
属性
IUPAC Name |
diamino(113C)methanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2S/c2-1(3)4/h(H4,2,3,4)/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGDCJDMYOKAJW-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=S)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=S)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480200 | |
| Record name | Thiourea-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
77.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113899-66-4 | |
| Record name | Thiourea-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiourea-13C | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
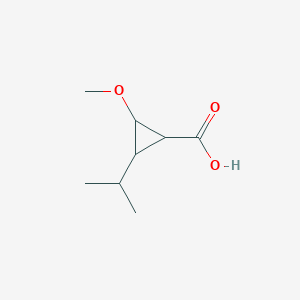
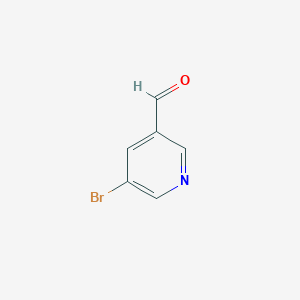

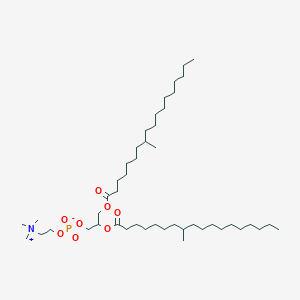
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B54278.png)
![C-Undecylcalix[4]resorcinarene monohydrate](/img/structure/B54279.png)
